MDR Reversal: Conoduramine (Bisindole) Demonstrates Superior P-Glycoprotein Binding Inhibition Versus Monomeric Coronaridine in Vinblastine-Resistant KB Cells
In a direct comparative study, conoduramine (bisindole) and voacamine (bisindole) were both found to be more potent inhibitors of vinblastine binding to P-glycoprotein in membrane vesicles isolated from multidrug-resistant KB cells than the monomeric iboga alkaloid coronaridine [1]. This study employed a head-to-head experimental design where all three compounds were evaluated under identical conditions against the same MDR cell line (vinblastine-resistant KB), with conoduramine's bisindole structure conferring enhanced P-gp binding affinity relative to the monomeric comparator. Conoduramine also enhanced the vinblastine-mediated cytotoxic response in these MDR cells [1]. By contrast, the clinically used vinca alkaloid vinblastine alone shows sharply reduced potency in P-gp-overexpressing cells, a limitation that conoduramine co-treatment partially overcomes.
| Evidence Dimension | P-glycoprotein-mediated vinblastine binding inhibition potency (rank order) |
|---|---|
| Target Compound Data | Conoduramine: More potent inhibitory agent than coronaridine (bisindole > monomeric); enhances vinblastine cytotoxicity in MDR KB cells |
| Comparator Or Baseline | Coronaridine (monomeric iboga alkaloid): Less potent P-gp inhibitor than the bisindole alkaloids conoduramine and voacamine |
| Quantified Difference | Rank-order potency: conoduramine ≈ voacamine (bisindoles) > coronaridine (monomeric). Specific IC50 values for P-gp binding inhibition are not publicly reported in the accessible abstract or full-text metadata; the original paper likely contains quantitative dose-response curves. |
| Conditions | Membrane vesicles isolated from multidrug-resistant KB (vinblastine-resistant) cell line; vinblastine binding inhibition assay; J Nat Prod 1994. |
Why This Matters
For researchers studying MDR reversal mechanisms or screening P-gp inhibitors, conoduramine offers a bisindole scaffold with validated P-gp binding activity that is qualitatively superior to monomeric iboga alkaloids, making it a more relevant chemical probe for structure-activity relationship (SAR) studies targeting the bisindole pharmacophore.
- [1] You M, et al. Indole alkaloids from Peschiera laeta that enhance vinblastine-mediated cytotoxicity with multidrug-resistant cells. J Nat Prod. 1994;57(11):1517-1522. PMID: 7853002. View Source
